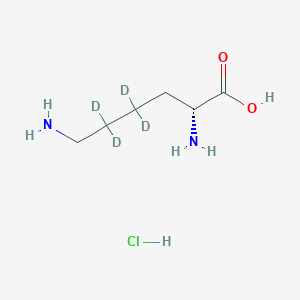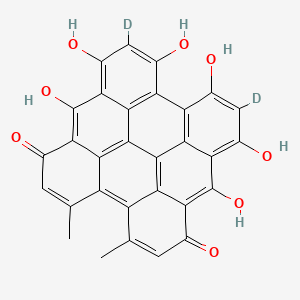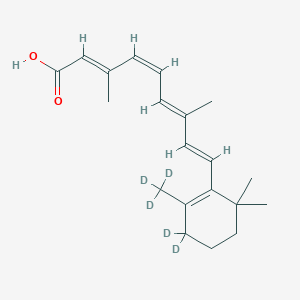
PHCCC(4Me)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a dual modulator, functioning as a negative allosteric modulator for metabotropic glutamate receptor 2 and a positive allosteric modulator for metabotropic glutamate receptor 3 . This compound has significant implications in neuroscience research, particularly in the study of neuropsychiatric disorders and neuroprotection.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of PHCCC(4Me) involves several steps, starting with the preparation of the cyclopropa[b]chromen-1a-carboxamide core structure. The key steps include:
- Formation of the cyclopropane ring.
- Introduction of the hydroxyimino group.
- Coupling with the phenyl group to form the final product.
Industrial Production Methods: While specific industrial production methods for PHCCC(4Me) are not widely documented, the synthesis typically follows standard organic synthesis protocols, ensuring high purity and yield. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to optimize the production of PHCCC(4Me).
化学反応の分析
Types of Reactions: PHCCC(4Me) undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydroxyimino group.
Substitution: The phenyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso derivative, while reduction can produce an amine derivative.
科学的研究の応用
PHCCC(4Me) has a wide range of scientific research applications:
Chemistry: Used as a tool to study the modulation of metabotropic glutamate receptors.
Biology: Investigated for its role in cellular signaling and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neuropsychiatric disorders such as depression and anxiety
Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors.
作用機序
PHCCC(4Me) exerts its effects by modulating metabotropic glutamate receptors. It acts as a negative allosteric modulator for metabotropic glutamate receptor 2, reducing its activity, and as a positive allosteric modulator for metabotropic glutamate receptor 3, enhancing its activity . This dual modulation affects various signaling pathways in the brain, influencing neurotransmitter release and neuronal excitability.
類似化合物との比較
PHCCC: A close structural analog of PHCCC(4Me), primarily modulating metabotropic glutamate receptor 4.
CPCCOEt: Another modulator of metabotropic glutamate receptors, with a different selectivity profile.
ACPT-I: A nonselective group III metabotropic glutamate receptor agonist.
Uniqueness: PHCCC(4Me) is unique due to its dual modulation of metabotropic glutamate receptor 2 and metabotropic glutamate receptor 3, which is not commonly observed in other similar compounds . This dual activity makes it a valuable tool for studying the complex interactions between different glutamate receptor subtypes.
特性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
(7E)-7-hydroxyimino-N-(4-methylphenyl)-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-8-12(9-7-11)19-17(21)18-10-14(18)16(20-22)13-4-2-3-5-15(13)23-18/h2-9,14,22H,10H2,1H3,(H,19,21)/b20-16- |
InChIキー |
VKCTUZKPBYSTDW-SILNSSARSA-N |
異性体SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2/C(=N\O)/C4=CC=CC=C4O3 |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC2C(=NO)C4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


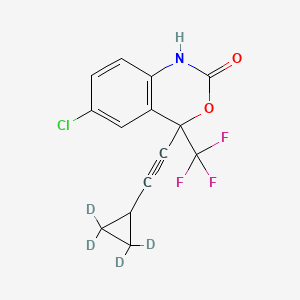

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

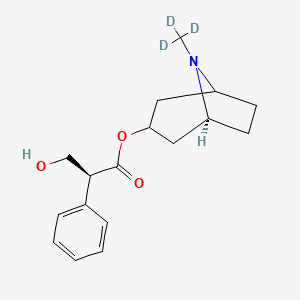
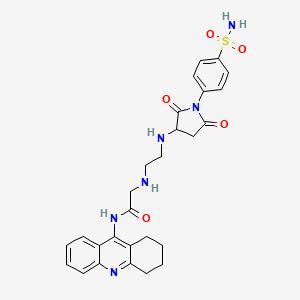

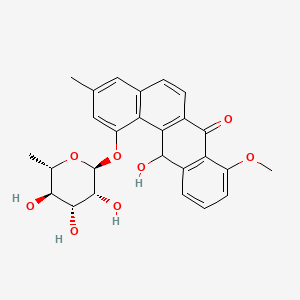
![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)
